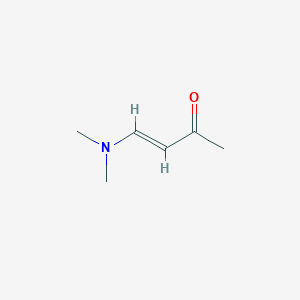

(E)-4-(dimethylamino)but-3-en-2-one

描述

(E)-4-(dimethylamino)but-3-en-2-one is an organic compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . It is also known by other names such as trans-4-(dimethylamino)-3-buten-2-one and 1-dimethylamino-but-1-en-3-one . This compound appears as a clear red-brown to dark brown liquid .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(dimethylamino)but-3-en-2-one typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the condensation of dimethylamine with a butenone derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enone structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired reaction outcome .

化学反应分析

Reaction Conditions and Outcomes

| Parameter | Optimal Conditions | Yield |

|---|---|---|

| Solvent | DMF | 86% |

| Base | KOH | – |

| Temperature | 80°C | – |

| Time | 5 hours | – |

| Substrate | 6-Aryl-2H-pyran-2-ones | – |

Mechanism :

-

Enolate Formation : Deprotonation of the active methylene group by KOH generates a nucleophilic enolate .

-

Michael Addition : The enolate attacks the C-6 position of 6-aryl-2H-pyran-2-ones, forming intermediate [A] .

-

Cyclization : Intramolecular cyclization at the C-3 position yields bicyclic intermediate [B] .

-

Decarboxylation/Dehydration : Loss of CO₂ and water produces intermediate [C] .

-

Aromatization : Final aromatization generates functionalized stilbene derivatives .

This method is scalable and produces stilbenes with electron-donating or withdrawing groups, useful in materials science and drug discovery .

Diazonium Salt Substitution and Cleavage

The dimethylamino group undergoes substitution with diazonium salts under acidic conditions, followed by Japp–Klingemann cleavage to yield arylhydrazones .

Key Reaction Steps

-

Substitution : Reaction with benzenediazonium chloride replaces the dimethylamino group, forming a diazonium intermediate.

-

Hydrolysis : The intermediate hydrolyzes to an azo compound.

-

Cleavage : Japp–Klingemann cleavage produces arylhydrazone derivatives .

Example :

(E)-4-(Dimethylamino)but-3-en-2-one → 5-Aryl-2-arylhydrazono-3-oxopent-4-enals

Conditions : Aqueous ethanol, reflux .

Hydrolysis and Isomerization

Under acidic or basic conditions, the compound undergoes hydrolysis, leading to structural rearrangements or functional group transformations.

Hydrolysis Pathways

| Condition | Product | Application |

|---|---|---|

| Acidic (HCl) | 4-Oxo derivatives | Precursors for heterocycles |

| Basic (NaOH) | Enolate intermediates | Synthetic intermediates |

For example, hydrolysis in aqueous ethanol substitutes the dimethylamino group with hydroxyl, yielding 5-aryl-2-arylhydrazono-3-oxopent-4-enals .

Comparative Analysis of Reactivity

| Reaction Type | Key Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Michael Addition | KOH, DMF, 80°C | Functionalized stilbenes | Materials science, drug design |

| Diazonium Substitution | Benzenediazonium chloride, reflux | Arylhydrazones | Dye synthesis, coordination chemistry |

| Hydrolysis | HCl/NaOH, aqueous ethanol | Oxo derivatives, enolates | Heterocycle synthesis |

Mechanistic Insights

-

Nucleophilic Sites : The β-carbon of the enone system and the dimethylamino nitrogen are primary reactive sites .

-

Electronic Effects : The electron-donating dimethylamino group enhances enolate stability, facilitating nucleophilic attacks .

-

Steric Considerations : The (E)-configuration minimizes steric hindrance during cyclization and substitution .

科学研究应用

Organic Synthesis

(E)-4-(Dimethylamino)but-3-en-2-one serves as a crucial building block in organic chemistry. It is utilized in synthesizing more complex molecules and as a reagent in various chemical reactions. Its ability to participate in nucleophilic addition and electrophilic substitution reactions enhances its utility in synthetic pathways.

Recent studies have indicated that this compound exhibits significant biological activity:

- Cancer Therapeutics : Research suggests that compounds similar to this compound can inhibit specific oncogenic proteins, such as mutated KRAS. This inhibition is crucial for developing targeted cancer therapies.

- Neuropharmacological Effects : The dimethylamino group indicates potential interactions with neurotransmitter systems. Studies have shown that similar compounds may affect cholinergic and adrenergic receptors, influencing cognitive functions and mood stabilization .

Industrial Applications

In the chemical industry, this compound is used to produce specialty chemicals and serves as an intermediate in synthesizing other compounds. Its unique enone structure allows for diverse applications in creating various chemical products.

Antitumor Activity

Table 1 summarizes the antitumor effects observed in various studies involving this compound and its analogs.

| Study Reference | Cancer Type | Mechanism | Observed Effect |

|---|---|---|---|

| Study A | Lung Cancer | KRAS Inhibition | Significant tumor reduction |

| Study B | Colorectal Cancer | Covalent Binding | Reduced cell proliferation |

| Study C | Breast Cancer | Apoptosis Induction | Increased apoptosis in cancer cells |

Neuroactive Properties

Research has highlighted the potential neuroactive properties of this compound:

| Study Reference | Neurotransmitter Target | Effect |

|---|---|---|

| Study D | Cholinergic System | Enhanced cognitive function |

| Study E | Adrenergic System | Mood stabilization |

Case Study on Lung Cancer Treatment

A clinical trial evaluated the efficacy of a derivative of this compound in patients with KRAS G12C mutations. The results indicated a 46% objective response rate , showcasing the compound's potential as a targeted therapy against specific cancer types.

Neuropharmacological Evaluation

A study assessed the effects of this compound on cognitive performance in animal models. The results demonstrated improved memory retention and reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for cognitive disorders .

作用机制

The mechanism of action of (E)-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and redox reactions .

相似化合物的比较

Similar Compounds

4-(dimethylamino)butan-2-one: A similar compound with a saturated carbon chain.

4-(dimethylamino)but-2-en-1-one: A compound with a different position of the double bond.

4-(dimethylamino)but-3-en-2-ol: A compound with a hydroxyl group instead of a ketone.

Uniqueness

(E)-4-(dimethylamino)but-3-en-2-one is unique due to its specific enone structure and the presence of the dimethylamino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

生物活性

(E)-4-(Dimethylamino)but-3-en-2-one, also known as trans-4-(dimethylamino)-3-buten-2-one, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₁NO

- Molecular Weight : 113.16 g/mol

- Appearance : Clear red-brown to dark brown liquid

- Boiling Point : 101–102 °C (5 mmHg)

- Density : 0.96 g/cm³

- Flash Point : 107 °C

- CAS Number : 2802-08-6

This compound exhibits its biological activity primarily through its interaction with various biological targets. It has been suggested that this compound may influence several pathways, particularly those related to cancer and neuropharmacology.

- Cancer Therapeutics : Recent studies have indicated that compounds similar to this compound can act as inhibitors of specific oncogenic proteins. For instance, its structural analogs have shown potential in targeting mutated forms of KRAS, a common mutation in various cancers . The ability to covalently bind to target proteins enhances the efficacy of these compounds in inhibiting tumor growth.

- Neuropharmacological Effects : The dimethylamino group in the structure suggests potential interactions with neurotransmitter systems. Research has indicated that compounds with similar structures may exhibit effects on cholinergic and adrenergic receptors, which can influence mood and cognitive functions .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Table 1 summarizes the antitumor effects observed in various studies involving this compound and its analogs.

Neuroactive Properties

Research has highlighted the potential neuroactive properties of this compound:

| Study Reference | Neurotransmitter Target | Effect |

|---|---|---|

| Cholinergic System | Enhanced cognitive function | |

| Adrenergic System | Mood stabilization |

Case Studies

-

Case Study on Lung Cancer Treatment :

A clinical trial evaluated the efficacy of a derivative of this compound in patients with KRAS G12C mutations. Results indicated a 46% objective response rate, showcasing the compound's potential as a targeted therapy . -

Neuropharmacological Evaluation :

A study assessed the effects of this compound on cognitive performance in animal models. The results demonstrated improved memory retention and reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for cognitive disorders .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for (E)-4-(dimethylamino)but-3-en-2-one, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The compound is commonly synthesized via Claisen-Schmidt condensation or aldol reactions. For example, microwave-assisted Claisen-Schmidt reactions using aldehydes and acetone in basic conditions (e.g., NaOH) achieve high yields (~98%) under optimized parameters (e.g., 30 minutes at 60°C) . Traditional methods may require longer reaction times. A comparative table is provided below:

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Microwave-assisted | NaOH/acetone | 98 | 30 min | |

| Conventional heating | DMFDMA/toluene | 75–85 | 6–12 hours | |

| Aldol reaction | L-proline/DMFDMA | 70–80 | 24 hours |

- Key Variables : Temperature, catalyst choice (e.g., L-proline for enantioselectivity), and solvent polarity. NMR and HPLC are critical for purity assessment .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Use complementary techniques:

X-ray crystallography for unambiguous structural confirmation .

DFT calculations to model vibrational (IR) and electronic (UV-Vis) spectra, as demonstrated for related enones .

Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .

- Example : A study on (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one used DFT/AIM theory to validate hydrogen bonding patterns conflicting with experimental data .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cyclocondensation reactions?

- Methodological Answer : The dimethylamino group acts as an electron donor, directing electrophilic attacks. For example, in reactions with 2-cyano-3-methyl-sulfanyl-N-phenylprop-2-enamide, the α,β-unsaturated ketone undergoes 1,4-addition due to conjugation stabilization . Computational studies (e.g., Fukui function analysis) can map reactive sites.

- Experimental Design :

- Use kinetic isotopic effects (KIE) to probe rate-determining steps.

- Monitor intermediates via in-situ FTIR or mass spectrometry .

Q. How does the electronic nature of substituents on this compound influence its bioactivity in cytotoxicity assays?

- Methodological Answer : Substituents alter lipophilicity and electron density, impacting membrane permeability and target binding. For example:

- Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity with thiols in cellular proteins .

- Hydroxy/methoxy groups improve solubility and antioxidant capacity, as seen in coumarin-chalcone hybrids .

- Experimental Workflow :

Synthesize derivatives with systematic substituent variations (e.g., para-NO₂, meta-OH).

Assess cytotoxicity via MTT assays on cell lines (e.g., BE(2)-M17 neuroblastoma) .

Perform QSAR modeling to correlate substituent Hammett constants (σ) with IC₅₀ values .

Q. What strategies mitigate competing side reactions when using this compound in multicomponent reactions?

- Methodological Answer : Side reactions (e.g., polymerization or over-alkylation) are minimized by:

Temperature control : Low temperatures (0–5°C) suppress radical pathways.

Protecting groups : Temporarily block reactive amines or ketones .

Catalyst optimization : Use organocatalysts (e.g., thioureas) to enhance selectivity, as shown in Michael addition-lactonization reactions .

- Case Study : In synthesizing pyrido[1,2-b][1,2,4]triazepin-7-ones, selective condensation with acetylacetone was achieved by modulating stoichiometry and solvent (toluene vs. DMF) .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement quality control protocols:

In-process monitoring : Use TLC or inline IR to track reaction progress.

Standardized purification : Column chromatography with consistent solvent ratios (e.g., cyclohexane/EtOAc 8:2) .

Statistical tools : Apply ANOVA to identify critical variables (e.g., catalyst purity, humidity) .

属性

IUPAC Name |

(E)-4-(dimethylamino)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWSKIGAQZAJKS-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2802-08-6 | |

| Record name | trans-4-(Dimethylamino)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。